![molecular formula C51H78NNaO13 B560154 seco Rapamycin Sodium Salt CAS No. 148554-65-8](/img/structure/B560154.png)
seco Rapamycin Sodium Salt
Vue d'ensemble
Description
Seco Rapamycin Sodium Salt, also known as Secorapamycin A monosodium, is the ring-opened product of Rapamycin . It is reported not to affect the mTOR function . It is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration . It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .
Molecular Structure Analysis
The molecular formula of Seco Rapamycin Sodium Salt is C51H80NNaO14 . The exact mass is 953.55 and the molecular weight is 954.184 .Chemical Reactions Analysis
Seco Rapamycin Sodium Salt is a degradation product of rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species .Physical And Chemical Properties Analysis
Seco Rapamycin Sodium Salt is a crystalline solid . It has a solubility of 46 mg/mL in DMSO . The molecular weight is 936.15 .Applications De Recherche Scientifique
Autoxidation and Analytical Challenges : A study by Oyler et al. (2008) discusses the challenges in addressing mass balance in forced degradation studies and analysis of aged developmental drug-eluting stents due to the autoxidation of rapamycin. The study emphasizes the complexity of rapamycin and the necessity of sophisticated analytical techniques like Size Exclusion Chromatography (SEC) for drug loss and product formation analysis in pharmaceutical research (Oyler et al., 2008).
Impact on mTORC2 Assembly and Akt/PKB : Sarbassov et al. (2006) found that prolonged rapamycin treatment inhibits the assembly of mTORC2, a distinct complex of mTOR involved in cell survival pathways. This study highlights the drug's potential in oncology and cardiology for its role in regulating Akt/PKB signaling, a key regulator of cell survival (Sarbassov et al., 2006).
Selective Expansion of Regulatory T Cells : Battaglia et al. (2005) demonstrated that rapamycin selectively expands murine naturally occurring CD4+CD25+FoxP3+ regulatory T cells, which play a key role in induction and maintenance of peripheral tolerance. This finding opens avenues for the use of rapamycin in ex vivo cellular therapy for T-cell-mediated diseases (Battaglia et al., 2005).
Binding Analysis in FKBP-rapamycin-FRB Ternary Complex : Research by Banaszynski et al. (2005) sheds light on the interactions between FKBP, rapamycin, and the rapamycin-binding domain of mTOR (FRB). This study is significant for understanding the molecular basis of rapamycin's functions and its potential as a research tool in studying protein interactions (Banaszynski et al., 2005).
Link to Nutrient Sensing and Cell Growth : A study by Rohde et al. (2001) highlights rapamycin's impact on the TOR signaling pathway, which plays a role in nutrient sensing and regulation of transcription and translation. This study contributes to our understanding of rapamycin’s impact on cellular processes and its implications in clinical medicine (Rohde et al., 2001).
Role in Cancer Therapy : Guertin and Sabatini (2005) discuss rapamycin's sensitivity to select tumor cells and its potential as an anti-cancer therapeutic. This research provides insights into the broader applications of targeting mTOR in cancer therapy, especially in cancers with defective PtdIns3K-PTEN signaling (Guertin and Sabatini, 2005).
Propriétés
IUPAC Name |
sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSBJYMPJMFNS-OWGFPTNRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H78NNaO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
seco Rapamycin Sodium Salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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